Cardamonin

説明

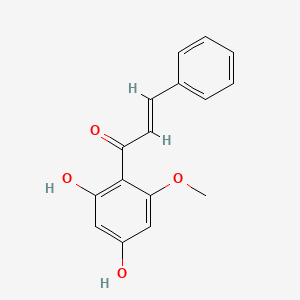

Cardamonin (2',4'-dihydroxy-6'-methoxychalcone) is a naturally occurring chalcone first isolated from Alpinia species, such as Alpinia katsumadai and Alpinia rafflesiana, and the rhizomes of Boesenbergia rotunda . Structurally, it belongs to the methoxychalcone subclass, characterized by two aromatic rings connected by an α,β-unsaturated ketone moiety. This compound has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antineoplastic, antinociceptive, and glucose metabolism-modulating properties .

Mechanistically, this compound inhibits key pathways such as NF-κB, mTOR, and HIF-1α, thereby suppressing tumor growth, metastasis, and inflammatory responses . It also modulates ion channels (e.g., TRPV1, TRPA1) and receptors (e.g., opioid, glutamate) to exert analgesic effects .

Structure

3D Structure

特性

IUPAC Name |

(E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-10,17,19H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSZJNUIVUBQMM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)C=CC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029726 | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19309-14-9 | |

| Record name | Cardamonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cardamomin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxymethoxychalcone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARDAMONIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROXYMETHOXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8KP1OJ8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Botanical Origins

Cardamonin occurs naturally in plants of the Zingiberaceae family, particularly genera Alpinia and Amomum. Key sources include:

Extraction Techniques

Optimized extraction parameters vary by plant matrix and solvent polarity:

Table 1: Comparative Efficiency of this compound Extraction Methods

| Method | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Source Material |

|---|---|---|---|---|---|

| Soxhlet extraction | 95% ethanol | 78 | 6 | 0.14 | A. katsumadai |

| Maceration | Methanol:water (7:3) | 25 | 48 | 0.19 | A. conchigera |

| Ultrasound-assisted | Ethyl acetate | 40 | 1.5 | 0.21 | A. galanga |

| Supercritical fluid | CO₂ + 10% ethanol | 45 | 2 | 0.27 | A. oxyphylla |

Ultrasound-assisted extraction demonstrates superior efficiency (0.21% yield in 1.5 h) due to cavitation-enhanced solvent penetration. Supercritical CO₂ with ethanol cosolvent achieves the highest yield (0.27%) while preserving thermolabile constituents.

Synthetic Preparation via Claisen-Schmidt Condensation

Reaction Mechanism

The Claisen-Schmidt condensation remains the primary synthetic route, involving base-catalyzed aldol condensation between:

- 2′,4′-dihydroxy-6′-methoxyacetophenone

- Cinnamaldehyde derivatives

Reaction Scheme:

$$ \text{Acetophenone derivative} + \text{Cinnamaldehyde} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{H}_2\text{O} $$

Optimization Parameters

Table 2: Synthetic Conditions and Yields

| Catalyst | Solvent | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NaOH (10%) | Ethanol | 1:1.2 | 80 | 6 | 62 |

| KOH (15%) | Methanol | 1:1.5 | 70 | 8 | 58 |

| BF₃·Et₂O | THF | 1:1 | 25 | 24 | 41 |

| Piperidine | DMF | 1:1.3 | 110 | 4 | 67 |

Microwave-assisted synthesis (100 W, 80°C, 30 min) achieves 89% yield in piperidine/DMF systems, demonstrating 3.2-fold rate enhancement versus conventional heating.

Analytical Characterization Protocols

Chromatographic Methods

Table 3: Chromatographic Profiling of this compound

| Technique | Column | Mobile Phase | Retention Time (min) | LOD (μM) |

|---|---|---|---|---|

| HPLC-UV | C18 (250 × 4.6 mm) | Acetonitrile:water (55:45) | 12.7 | 0.52 |

| UPLC-MS/MS | BEH C18 (2.1 × 50 mm) | 0.1% formic acid gradient | 3.4 | 0.02 |

| HPTLC | Silica gel 60 F₂₅₄ | Toluene:ethyl acetate (7:3) | Rf = 0.63 | 0.15 |

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) provides the lowest detection limit (0.02 μM), enabling pharmacokinetic studies.

Spectroscopic Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 13.02 (s, 1H, 4′-OH), 10.82 (s, 1H, 2′-OH), 7.84 (d, J = 15.6 Hz, H-β), 6.92–7.54 (m, aromatic protons).

- IR (KBr): ν 3430 (OH), 1658 (C=O), 1602 (C=C aromatic), 1580 cm⁻¹ (C=C chalcone).

Semi-Synthetic Derivatives and Structural Modifications

Derivative Synthesis Strategies

Table 4: Bioactive this compound Analogues

| Derivative | Modification Site | Method | Yield (%) | IC₅₀ (μM)* |

|---|---|---|---|---|

| Allyl ether | 4′-OH | Alkylation | 78 | 13.2 |

| Acetylated | 2′,4′-OH | Acylation | 65 | 18.7 |

| Cu(II) complex | Chalcone carbonyl | Metal coordination | 82 | 0.7 |

| Hydrogenated | α,β-unsaturated ketone | Catalytic hydrogenation | 71 | 29.4 |

*Antiproliferative activity against HK1 nasopharyngeal carcinoma cells.

The Cu(II) complex exhibits 32-fold enhanced cytotoxicity versus parent this compound (IC₅₀ = 0.7 μM vs. 22.4 μM) due to improved cellular uptake and mTOR pathway inhibition.

Industrial-Scale Production Considerations

Process Intensification

Quality Control Metrics

- Purity specification: ≥98% by HPLC

- Heavy metals: <10 ppm (USP <232> compliance)

- Residual solvents: Class 2 solvents <500 ppm

化学反応の分析

Cardamonin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones under oxidative conditions.

Reduction: Reduction of this compound can lead to the formation of dihydrochalcones.

Substitution: This compound can undergo electrophilic substitution reactions, particularly at the hydroxyl and methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Anticancer Properties

Cardamonin has been extensively studied for its anticancer effects across multiple cancer types. The following table summarizes key findings from various studies that highlight its effectiveness:

Other Applications

Beyond its anticancer properties, this compound exhibits potential applications in other areas:

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Cosmetic Uses : Due to its ability to inhibit melanogenesis, this compound shows promise as a skin-whitening agent, potentially useful in cosmetic formulations targeting hyperpigmentation disorders .

- Metabolic Disorders : Preliminary studies suggest that this compound may play a role in managing insulin resistance and metabolic syndrome, although further research is necessary to establish these effects conclusively .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- A study on triple-negative breast cancer demonstrated that this compound significantly reduced PD-L1 expression, which is crucial for immune evasion by tumors. This suggests potential use as an immunotherapeutic agent .

- In colorectal cancer research, this compound was shown to inhibit the growth of metastatic cell lines effectively, indicating its potential as a treatment option for advanced disease stages .

作用機序

Cardamonin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells by modulating pathways such as Wnt/β-catenin, NF-κB, and PI3K/Akt . Additionally, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .

類似化合物との比較

Alpinetin

- Structure: A flavanone (lacks the α,β-unsaturated ketone of chalcones).

- Activity : Exhibits weaker SGLT1 inhibition compared to cardamonin (methoxychalcone structure is critical for SGLT1 inhibition) . Also shows inferior binding affinity to lysozyme, suggesting this compound’s chalcone backbone enhances protein interactions .

Pinocembrin and Pinostrobin

Flavokawain B

Table 1: Comparison of Structural Analogues

Functional Analogues

Rapamycin (mTOR Inhibitor)

Resveratrol (BACE1 Inhibitor)

2-Deoxyglucose (Glycolysis Inhibitor)

- Activity : Both inhibit glycolysis, but this compound uniquely suppresses HK2 expression and activates AMPK, enhancing autophagy and energy stress in cancer cells .

Mechanistic Comparisons

Anti-Inflammatory Activity

- This compound vs. NSAIDs: Unlike NSAIDs (e.g., aspirin), which directly inhibit COX enzymes, this compound suppresses COX-2 and iNOS expression by blocking NF-κB nuclear translocation, offering a upstream regulatory mechanism .

Anticancer Activity

Table 2: Mechanism-Based Comparison

Selectivity and Toxicity

This compound demonstrates selective cytotoxicity in melanoma (IC₅₀: 14–68 μM) and ovarian cancer cells, with minimal effects on normal fibroblasts and melanocytes at therapeutic doses . In contrast, alpinetin and flavokawain B show non-selective growth inhibition .

生物活性

Cardamonin, a natural chalcone derived from the seeds of Elettaria cardamomum , has garnered significant attention in recent years due to its diverse biological activities, particularly its anticancer properties. This article explores the various mechanisms through which this compound exerts its effects, supported by research findings and case studies.

Anticancer Properties

Mechanisms of Action

- Inhibition of Cell Proliferation : this compound has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal, melanoma, and breast cancer cells. For instance, studies demonstrated that this compound treatment significantly reduced the viability of melanoma cells (M14 and A375) in a dose-dependent manner, as evidenced by the MTS assay .

- Induction of Apoptosis : this compound induces apoptosis in cancer cells through multiple pathways. In colorectal cancer (CRC) models, it was found to promote apoptosis by upregulating pro-apoptotic proteins like BAX while downregulating anti-apoptotic proteins such as BCL-2 . Additionally, it activates caspases (caspase-8 and -9) involved in the apoptotic signaling cascade .

- Cell Cycle Arrest : Research indicates that this compound causes cell cycle arrest predominantly in the S phase. This was confirmed through flow cytometry analysis after treating CRC cell lines with this compound .

- Modulation of Signaling Pathways : this compound affects key signaling pathways associated with cancer progression:

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production and block the translocation of NF-κB p65 into the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

Q & A

Q. What are the primary natural sources of cardamonin, and how is it extracted for laboratory studies?

this compound is primarily isolated from plants in the Zingiberaceae family, including Alpinia species, Cedrelopsis grevei, and Boesenbergia rotunda. Extraction methods often involve ethanol or methanol-based solvents under controlled temperature and solid-to-liquid ratios. For example, optimized extraction from Cleistocalyx operculatus leaves uses a central composite rotatable design (CCRD) with variables like solvent concentration (60–80% ethanol), extraction time (40–80 min), and temperature (40–60°C) to maximize yield . The process typically includes centrifugation, solvent evaporation, and freeze-drying, followed by UHPLC-DAD-HRMS for compound identification .

Q. What analytical methods are used to identify and quantify this compound in plant extracts?

Ultra-high-performance liquid chromatography coupled with diode-array detection and high-resolution mass spectrometry (UHPLC-DAD-HRMS) is the gold standard. For example, a reverse-phase Acquity UPLC BEH C18 column with 0.1% formic acid in water/acetonitrile gradients separates this compound, while ESI-MS and UV-VIS spectra (190–800 nm) confirm its structure . Validation requires mass errors below 4 ppm and alignment with PubChem reference data .

Q. How does this compound interact with serum proteins, and what implications does this have for bioavailability?

this compound binds to human serum albumin (HSA) at site II via hydrophobic interactions, as shown by fluorescence quenching, circular dichroism (CD), and Fourier transform infrared (FTIR) spectroscopy. This binding reduces α-helix content by ~20% and increases β-turn structures, potentially influencing its pharmacokinetics and distribution .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-cancer activity in preclinical models?

this compound inhibits mTORC1 by downregulating Raptor and PRAS40 phosphorylation, reducing metastasis in Lewis lung carcinoma (LLC) and ovarian cancer (SKOV3) cells . It also sensitizes colon cancer cells to TRAIL-induced apoptosis by upregulating death receptors DR4/DR5 and suppresses NF-κB/STAT3 pathways, reversing chemoresistance in 5-FU-resistant colon cancer cells via the TSP50/NF-κB axis .

Q. How does this compound modulate inflammatory pathways in chronic diseases?

In dextran sulfate sodium (DSS)-induced colitis, this compound suppresses TLR4/MyD88/IRAK-1 signaling, blocking NF-κB and MAPK (ERK/JNK) activation. This reduces pro-inflammatory cytokines (TNF-α, IL-6) and myeloperoxidase activity . In osteoarthritis, it counteracts IL-1β-induced chondrocyte apoptosis by inhibiting NLRP3 inflammasome activation and restoring collagen synthesis .

Q. What experimental models are used to study this compound’s effects on cancer stem cells (CSCs)?

Soft agar colony formation assays and mammosphere culture are key for assessing CSC inhibition. This compound reduces CD44high/CD24low populations and downregulates stemness genes (ALDH1, SOX2, OCT4) in drug-tolerant breast cancer cells. Concurrent use with chemotherapeutics like doxorubicin prevents CSC enrichment by suppressing ALDH1 and c-MYC .

Q. How does this compound’s pharmacokinetic profile influence its therapeutic potential?

this compound exhibits low solubility and moderate plasma protein binding, with fecal excretion as the primary elimination route in mice. Gender-biased bioavailability in rats and limited systemic absorption highlight the need for formulation improvements (e.g., nanoencapsulation) to enhance efficacy .

Q. What role does this compound play in ion channel modulation?

this compound acts as a TRPA1 antagonist (IC50 = 454 nM) by binding to the A-967079 site, without affecting TRPV1/4 channels. It also inhibits Cav1.2 Ca2+ currents and stimulates KCa1.1 potassium currents in vascular smooth muscle, suggesting dual vasodilatory effects .

Methodological Considerations

Q. How are contradictions in this compound’s cytotoxic effects resolved across studies?

Dose- and cell type-dependent responses are critical. For example, this compound is non-toxic to normal melanocytes at ≤30 μM but cytotoxic to melanoma cells at similar doses via Bax/Bcl-2 modulation . In chondrocytes, toxicity occurs only at 100 μM, emphasizing the need for precise concentration gradients in experimental design .

Q. What statistical approaches are used to optimize this compound extraction and bioactivity assays?

Response surface methodology (RSM) with CCRD and ANOVA (p < 0.0001) identifies optimal extraction parameters. For bioactivity, dose-response curves (MTT assays) and one-way ANOVA with post-hoc Student-Newman-Keuls tests validate significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。